molecular formula C24H24N2O3 B244864 4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide

4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide

Cat. No. B244864
M. Wt: 388.5 g/mol
InChI Key: WUHYTYHWXMRNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.

Scientific Research Applications

The potential applications of 4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide in scientific research are diverse. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation-related studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, studies suggest that this compound exerts its effects by modulating various signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation-related studies, this compound reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation through the activation of the Nrf2 pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide are diverse. In cancer cells, this compound induces apoptosis and cell cycle arrest by regulating various signaling pathways. In inflammation-related studies, this compound reduces the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Furthermore, this compound has been shown to have antioxidant and antiangiogenic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide in lab experiments are its diverse applications in cancer, inflammation, and neurological disorders. This compound has shown promising results in various in vitro and in vivo studies. However, the limitations of using this compound in lab experiments are its low solubility in water and its potential toxicity at high concentrations. Therefore, appropriate solvents and concentrations should be used to minimize toxicity and improve solubility.

Future Directions

The future directions for research on 4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide are diverse. Further studies are needed to elucidate the mechanism of action of this compound in different signaling pathways. Moreover, the potential applications of this compound in other diseases such as diabetes, cardiovascular diseases, and infectious diseases should be explored. Additionally, the development of more potent and selective analogs of this compound should be pursued to improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of 4-(benzyloxy)-N-[3-(isobutyrylamino)phenyl]benzamide involves the condensation of 4-benzyloxybenzoic acid with 3-aminobenzoyl isobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from appropriate solvents.

properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(2-methylpropanoylamino)phenyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-9-6-10-21(15-20)26-24(28)19-11-13-22(14-12-19)29-16-18-7-4-3-5-8-18/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

WUHYTYHWXMRNFN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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